N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide
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Overview
Description
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide is a compound that belongs to the class of oxadiazoles, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide typically involves the following steps:
Formation of 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine: This intermediate is synthesized by treating 4-chlorobenzoic acid with hydrazine hydrate to form the corresponding hydrazide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the oxadiazole ring and the chlorophenyl group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or THF.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce oxadiazole N-oxides.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as an antitubercular agent, with studies indicating its ability to inhibit the growth of Mycobacterium tuberculosis.
Materials Science: Oxadiazole derivatives are known for their use in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Biological Research: The compound’s biological activities, including antiviral and anti-inflammatory properties, make it a candidate for further research in drug development.
Mechanism of Action
The exact mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For instance, its antitubercular activity may involve the inhibition of key enzymes or proteins essential for the survival and replication of Mycobacterium tuberculosis .
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares a similar structure with the oxadiazole ring replaced by a thiadiazole ring and has shown antiviral activity.
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides: These derivatives have been studied for their antitubercular activity and share the oxadiazole core structure.
Uniqueness
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide is unique due to its specific substitution pattern and the presence of the dimethylpropanamide group
Properties
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2,2-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3O2/c1-13(2,3)11(18)15-12-17-16-10(19-12)8-4-6-9(14)7-5-8/h4-7H,1-3H3,(H,15,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJMTQUCBXMYBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN=C(O1)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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